8-(Pyrrolidin-3-ylmethyl)quinoline is a heterocyclic compound characterized by a quinoline ring system with a pyrrolidin-3-ylmethyl substituent. Quinolines are significant in medicinal chemistry due to their diverse biological activities, while pyrrolidine is recognized for its role in drug discovery. This compound has garnered attention for its potential applications in various scientific fields, particularly in the development of therapeutic agents.
The compound can be sourced from chemical suppliers and is documented in databases such as PubChem, where it is categorized under the molecular formula and has a molecular weight of 212.29 g/mol.
8-(Pyrrolidin-3-ylmethyl)quinoline belongs to the class of quinoline derivatives, which are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its structural features position it as a potential candidate for further research in medicinal chemistry.
The synthesis of 8-(Pyrrolidin-3-ylmethyl)quinoline can be accomplished through several methods, with the Friedländer synthesis being one of the most common approaches. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst, leading to the formation of the quinoline structure.
The molecular structure of 8-(Pyrrolidin-3-ylmethyl)quinoline features:
8-(Pyrrolidin-3-ylmethyl)quinoline can participate in various chemical reactions:
The mechanism of action for 8-(Pyrrolidin-3-ylmethyl)quinoline primarily involves its interaction with specific biological targets. It may inhibit enzyme activity or bind to receptors, leading to various pharmacological effects. The structural features allow it to engage in hydrogen bonding and π-stacking interactions with biological macromolecules .
The compound's molecular weight is approximately 212.29 g/mol, and it has a calculated log P value indicating moderate lipophilicity, which is advantageous for biological activity .
8-(Pyrrolidin-3-ylmethyl)quinoline has several applications across different scientific domains:
This compound exemplifies the intersection of synthetic methodology and biological application, making it a valuable subject for ongoing research in drug development and chemical synthesis.
Quinoline (benzo[b]pyridine) is a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This fused bicyclic heterocycle consists of a benzene ring annulated to a pyridine ring, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets [4] [10]. The quinoline nucleus displays amphoteric chemical behavior, undergoing both electrophilic substitution at the electron-rich benzene ring and nucleophilic substitution at the electron-deficient pyridine ring. This dual reactivity facilitates extensive structural modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties [10].
Quinoline-based pharmacophores exhibit broad therapeutic potential across disease domains:
The scaffold's bioactivity stems from its ability to intercalate DNA, inhibit enzymes (kinases, reductases), modulate receptors (GPR35, NMDA), and disrupt protein-protein interactions. Substitution patterns critically influence target selectivity: 4-aminoquinolines preferentially accumulate in parasitic digestive vacuoles, while 8-hydroxyquinolines chelate metal ions in neurodegenerative pathways [4] [8].
Table 1: Therapeutic Significance of Quinoline Substitution Patterns
Substitution Position | Exemplary Compounds | Primary Biological Activities |
---|---|---|
4-Amino | Chloroquine, Amodiaquine | Antimalarial, Leishmanicidal |
8-Hydroxy | Clioquinol, Nitroxoline | Antimicrobial, Metal chelation |
2-/4-Styryl | CK0109, SK228 | Anticancer (tubulin inhibition) |
5,8-Dione | CB5468139 derivatives | Sphingosine kinase inhibition |
Unsubstituted fused system | Camptothecin derivatives | Topoisomerase I inhibition |
Pyrrolidine—a saturated five-membered nitrogen heterocycle—introduces critical three-dimensional structural diversity into planar scaffolds like quinoline. Unlike flat aromatic systems, pyrrolidine adopts envelope conformations with sp³-hybridized carbons, enabling optimal spatial positioning of pharmacophores within binding pockets [3] [7]. The 3-(pyrrolidinylmethyl) substitution, specifically, enhances bioactive molecule design through:
In quinoline hybrids, pyrrolidine enhances blood-brain barrier (BBB) penetration—critical for CNS-targeted agents—as evidenced by 3-(pyrrolidin-3-ylmethyl)quinoline derivatives with calculated log P values of 2.38–3.15 and polar surface areas <60 Ų [3]. Pyrrolidine-containing quinolines also demonstrate improved binding to kinase ATP pockets (e.g., sphingosine kinase) through simultaneous quinoline π-stacking and pyrrolidine cation-π interactions [5].
Table 2: Hydrogen-Bonding Capabilities of Pyrrolidine-Containing Bioactive Molecules
Interaction Type | Biological Role | Exemplary Target |
---|---|---|
N-H···O=C (donor) | Anchoring to protein backbone | Kinase hinge region |
⁺N-H···⁻OOC (ionic H-bond) | Salt bridge formation | Glutamate receptor binding sites |
C-H···O (weak donor) | Stabilizing hydrophobic pockets | Steroid hormone receptors |
Lone pair···H-N (acceptor) | Recognition of catalytic residues | Protease active sites |
The molecular hybridization of quinoline with pyrrolidine at the 8-position via a methylene spacer creates a novel chemotype with distinctive advantages over existing analogs. Unlike classical 4- or 8-aminoquinolines, the 8-(pyrrolidin-3-ylmethyl)quinoline scaffold positions the basic nitrogen away from the ring system, reducing π-electron delocalization effects and enhancing conformational adaptability [3] [6]. This architecture emerged from rational drug design approaches including:
Synthetic accessibility underpins this scaffold's promise: 8-methylquinoline precursors undergo direct C-H functionalization at the benzylic position via Minisci-type reactions or transition metal-catalyzed insertions, followed by reductive amination with pyrrolidinones [6]. The scaffold's chemical space is expandable through:
Preliminary in silico studies suggest superior target promiscuity relative to simpler quinolines. Molecular docking reveals simultaneous engagement of:
Table 3: Comparative Analysis of Quinoline-Pyrrolidine Hybrid Scaffolds
Scaffold | log Pa | TPSA (Ų)b | Key Binding Interactions | Synthetic Accessibility |
---|---|---|---|---|
8-(Pyrrolidin-3-ylmethyl)quinoline | 2.86 | 24.9 | π-stacking, ionic H-bond, hydrophobic | Moderate (3–5 steps) |
3-(Pyrrolidin-3-yl)quinoline | 2.17 | 24.9 | π-stacking, ionic H-bond | Challenging (asymmetric synthesis) |
4-(Pyrrolidin-1-yl)quinoline | 3.05 | 12.5 | Minor groove binding, H-bond donation | High (SNAr) |
Quinoline-8-yl-pyrrolidine | 2.91 | 12.5 | Chelation, π-stacking | High (Buchwald-Hartwig) |
aCalculated partition coefficient; bTopological polar surface area |
The scaffold's druglikeness parameters (MW ~212.3 g/mol, log P ~2.86, HBD/HBA = 1/2) comply with Lipinski's rule of five, suggesting favorable oral bioavailability. Ongoing explorations focus on derivatization for specific applications: N-acylation for CNS penetration, C-quinoline halogenation for antimicrobial activity, and chiral pyrrolidine substitutions for selective enzyme inhibition [3] [5] [6]. As synthetic methodologies advance—particularly transition metal-catalyzed C-H functionalization—this hybrid scaffold represents a versatile platform for next-generation therapeutics targeting oncological, infectious, and neurological disorders.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0